PI-3065 is a synthetic, small molecule inhibitor that selectively targets the delta isoform of the Phosphoinositide 3-kinase (PI3K) family [, , ]. PI3Ks are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and motility. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in the activation and function of immune cells, making it a promising target for research related to cancer and inflammatory diseases [, , , , , , ].
PI-3065 is a potent and selective inhibitor of the phosphatidylinositol 3-kinase p110δ isoform. It has gained attention in the field of cancer research due to its ability to inhibit specific signaling pathways that are often dysregulated in various malignancies. The compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of 15 nM against p110δ, demonstrating over 100-fold selectivity against other isoforms such as p110α, p110β, and p110γ, as well as against other kinases like DNA-dependent protein kinase and mammalian target of rapamycin.
PI-3065 was developed as part of a class of compounds targeting the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival. The development of PI-3065 was motivated by the need for selective inhibitors that can modulate immune responses and tumor microenvironments without broadly affecting other signaling pathways. It is classified as a small molecule drug and is primarily utilized in preclinical studies aimed at understanding its therapeutic potential in oncology.
The synthesis of PI-3065 involves multiple steps that require careful control of reaction conditions to ensure high purity and yield. While detailed synthetic routes are not extensively documented in the available literature, it is known that the compound is synthesized through organic chemistry techniques involving various reagents and solvents. Typically, the process includes:
The molecular structure of PI-3065 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its ability to selectively inhibit the p110δ isoform. The structural data indicates that PI-3065 has a unique configuration that allows it to fit into the active site of the target enzyme effectively.
PI-3065 participates in specific chemical reactions that are essential for its mechanism of action. These reactions primarily involve:
PI-3065 exerts its therapeutic effects primarily through inhibition of the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular processes including:
PI-3065 possesses several physical and chemical properties that are relevant to its function:
PI-3065 has several scientific applications primarily focused on cancer research:
The evolution of PI3K inhibitors represents a paradigm shift in precision oncology, beginning with non-selective pan-PI3K inhibitors like wortmannin and LY294002. These first-generation agents demonstrated potent lipid kinase inhibition but suffered from off-target toxicity and unfavorable pharmacokinetics that limited clinical utility [3] [7]. The discovery of distinct biological functions among PI3K isoforms—particularly p110δ's restricted expression to hematopoietic cells and its role in oncogenic signaling—drove development of isoform-selective inhibitors. This transition culminated in FDA approval of idelalisib (CAL-101), validating PI3Kδ as a therapeutic target in hematologic malignancies [3] [8]. Second-generation inhibitors like PI-3065 emerged to address limitations of pioneer compounds through enhanced selectivity and optimized drug-like properties, representing a refined approach to PI3K pathway modulation.
Table 1: Generational Evolution of PI3K Inhibitors
Generation | Representative Compounds | Selectivity Profile | Key Limitations |
---|---|---|---|
First (Pan-PI3K) | Wortmannin, LY294002 | Broad class I PI3K inhibition | Significant off-target kinase activity; poor pharmacokinetics |
Second (Isoform-selective) | Idelalisib, PI-3065 | >100-fold selectivity for p110δ over other isoforms | Narrow therapeutic window for some derivatives |
Third (Dual/Tumor-specific) | Duvelisib, Alpelisib | Dual δ/γ or tumor-specific α inhibition | Emerging resistance mechanisms |
PI-3065 (6-[[4-(Cyclopropylmethyl)-1-piperazinyl]methyl]-2-(5-fluoro-1H-indol-4-yl)-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine) was rationally designed through structure-activity optimization of thieno-pyrimidine scaffolds to achieve nanomolar potency against p110δ. With a molecular weight of 506.64 g/mol and ≥98% purity profile, its chemical architecture features:
Biochemical characterization revealed exceptional potency with:
Table 2: Selectivity Profile of PI-3065 Across PI3K Isoforms
Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. p110δ) |
---|---|---|
p110δ (PI3Kδ) | 5 | 1 (reference) |
p110α (PI3Kα) | 600 | 120-fold |
p110γ (PI3Kγ) | 910 | 182-fold |
p110β (PI3Kβ) | >10,000 | >2,000-fold |
In solid tumor models, PI-3065 demonstrated remarkable anti-neoplastic activity in hepatocellular carcinoma (HCC), where it suppressed survivin expression (IC₅₀: 500 nM), induced mitochondrial-mediated apoptosis, and inhibited metastasis by disrupting epithelial-mesenchymal transition pathways [2] [9]. In vivo studies showed significant attenuation of 4T1 breast cancer growth and metastasis at 75 mg/kg dosing [4].
The structural basis of PI-3065's selectivity originates from its interaction with conformational epitopes unique to p110δ. X-ray crystallography analyses reveal that the compound's fluorinated indole group forms a critical hydrogen bond network with Trp760 and Tyr813 in the affinity pocket of p110δ—residues not conserved in other isoforms. Additionally, the cyclopropylmethyl-piperazine extension engages in hydrophobic interactions with Ile910 and Val828, accommodating p110δ's distinct solvent accessibility profile [3] [10].
Functionally, this precise targeting enables:
The compound's selectivity translates to distinct phosphoproteomic signatures compared to pan-PI3K inhibitors, with preferential suppression of BCR signaling nodes in leukocytes and survivin-mediated survival pathways in solid tumors. This mechanistic precision enables combination strategies with kinase inhibitors targeting ALK, IGF-1R, and FGFR—approaches shown to overcome compensatory pathway activation in chordoma models [6].
Table 3: Functional Consequences of PI-3065-Mediated p110δ Inhibition
Biological Process | Observed Effect | Molecular Mechanism |
---|---|---|
Apoptosis Regulation | ↑ Caspase-3 cleavage (3.5-fold) | Survivin downregulation; cytochrome C release |
Metastatic Potential | ↓ Migration (70% inhibition) | Suppression of EMT markers; MMP inhibition |
Immune Microenvironment | ↓ Treg suppression | Reduced Treg infiltration; enhanced CD8+ T-cell function |
Metabolic Adaptation | ↓ Glycolytic flux | AKT-mediated GLUT1 downregulation |
The convergence of structural biology insights and functional validation positions PI-3065 as both a therapeutic prototype and mechanistic probe for dissecting p110δ-specific signaling in oncology. Its selectivity profile enables precise targeting of malignancies driven by PI3Kδ overexpression, including HCC, breast cancer, and hematological malignancies where p110δ serves as a non-redundant signaling node [2] [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1